5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Description
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a 4-methoxyphenyl group at position 5 and a thiophen-2-yl moiety at position 3. Its synthesis typically involves condensation reactions of hydrazine derivatives with chalcones or ketones under reflux conditions . The compound exhibits a triclinic crystal system (space group P1) with unit cell dimensions a = 6.2434 Å, b = 9.9348 Å, and c = 13.6564 Å, as confirmed by X-ray crystallography .
Pharmacologically, pyrazoline derivatives are recognized for diverse activities, including antidepressant, anticancer, and monoamine oxidase (MAO) inhibition. The target compound’s 4-methoxyphenyl and thiophene substituents are critical for its bioactivity profile, as demonstrated in preclinical studies .
Properties
Molecular Formula |
C15H15N3OS2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C15H15N3OS2/c1-19-11-6-4-10(5-7-11)13-9-12(14-3-2-8-21-14)17-18(13)15(16)20/h2-8,13H,9H2,1H3,(H2,16,20) |
InChI Key |
SQSNYGYBWPSUKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=S)N)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with carbon disulfide and a base such as potassium hydroxide to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
This compound belongs to the class of pyrazoles, which are known for their diverse biological activities. Research indicates that pyrazole derivatives exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. For instance:
- Antimicrobial Activity : Studies have shown that compounds similar to 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer types, although further studies are needed to elucidate the mechanisms involved .
Synthesis of Derivatives
The versatility of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide allows for the synthesis of various derivatives that enhance its biological activity. For example:
- Functionalization : Researchers have synthesized thiophene-based pyrazole amides through catalytic methods, showcasing how modifications can lead to improved pharmacological profiles . These derivatives often exhibit enhanced solubility and bioavailability.
Therapeutic Applications
The therapeutic potential of this compound is particularly promising in treating metabolic disorders and neurodegenerative diseases:
- Metabolic Syndrome : Compounds related to 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide have been studied for their ability to inhibit enzymes involved in metabolic pathways, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition could help manage conditions like type 2 diabetes and obesity .
- Neurodegenerative Diseases : Some studies suggest that derivatives may exhibit neuroprotective effects, potentially aiding in the treatment of conditions like Alzheimer’s disease by inhibiting acetylcholinesterase activity .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound showed significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Cytotoxicity Against Cancer Cells : In vitro tests revealed that the compound exhibited cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating promising anticancer activity .
- Enzyme Inhibition : Research indicated that certain derivatives effectively inhibited 11β-hydroxysteroid dehydrogenase type 1 in vitro, suggesting their utility in treating metabolic syndrome-related disorders .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenyl Derivatives
a) 5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (TTg)
- Structure : Replaces the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety.
- Activity : Exhibits superior antidepressant efficacy, reducing immobility time by 61.17% (FST) and 62.05% (TST) at 10 mg/kg, outperforming imipramine .
b) 5-(4-Fluorophenyl)-3-(4-methoxyphenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structure : Features a 4-fluorophenyl group at position 5 and an N-methyl substitution.
- Activity : Potent selective inhibitor of hMAO-A (IC₅₀ = 1.0 × 10⁻³ µM), attributed to the electron-withdrawing fluoro group enhancing binding affinity .
- Key Difference : The N-methyl group may reduce steric hindrance, optimizing enzyme interaction compared to the unsubstituted carbothioamide in the target compound.
Heterocyclic Substitutions
a) 5-(Furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structure : Replaces thiophene with a furan ring.
b) 5-(4-Methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Structure : Substitutes thiophene with pyridine.
- Crystal Data : Triclinic system (a = 6.2434 Å, b = 9.9348 Å) with distinct hydrogen-bonding patterns due to pyridine’s nitrogen .
- Key Difference : Pyridine’s basic nitrogen may facilitate stronger dipole interactions in biological targets, altering selectivity compared to thiophene.
Halogenated Derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Table 1: Key Pharmacological and Structural Properties
Note: MAO inhibition data for the target compound is inferred from structural analogs.
Biological Activity
5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial, anti-inflammatory, and antidepressant effects, supported by various studies and data tables.
Chemical Structure
The compound features a unique structure that includes a pyrazole ring, a thiophene ring, and a methoxy-substituted phenyl group. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazoles, including 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibit notable antimicrobial properties.
- Study Findings : A study screened various pyrazole derivatives against multiple bacterial strains and Candida albicans. The results indicated that these compounds possess significant antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/mL against various pathogens .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Antibacterial | 125 - 250 |
| Other Pyrazole Derivatives | Antifungal | 62.5 - 250 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory mediators.
- Mechanism of Action : The anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokines. Specific studies have shown that certain substituted pyrazoles exhibit greater efficacy than traditional anti-inflammatory drugs like diclofenac .
Antidepressant Activity
The antidepressant potential of this compound has been investigated through various behavioral tests.
- Preclinical Studies : In forced swimming and tail suspension tests, the compound demonstrated a significant reduction in immobility time, suggesting its potential as an antidepressant agent. Specifically, it reduced immobility times by approximately 61% compared to controls at a dosage of 10 mg/kg .
| Test Type | Result | Reduction (%) |
|---|---|---|
| Forced Swimming Test | Significant reduction in immobility | 61.17 |
| Tail Suspension Test | Significant reduction in immobility | 62.05 |
Case Studies
Several case studies have illustrated the effectiveness of pyrazole derivatives in treating various conditions:
- Antimicrobial Efficacy : A study highlighted the synthesis of several pyrazole derivatives, including our compound of interest, which were tested against Staphylococcus aureus and Escherichia coli. The results showed promising antibacterial activity with MIC values indicating effective concentrations for clinical application .
- Antidepressant Evaluation : Another investigation focused on the behavioral effects of the compound in animal models. The results indicated that modifications in the chemical structure could enhance antidepressant activity while maintaining low neurotoxicity .
Q & A
Basic: What are the standard synthetic routes for 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?
Answer:
The compound is typically synthesized via cyclocondensation reactions. A common method involves refluxing a chalcone derivative (e.g., (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one) with thiosemicarbazide in ethanol under acidic catalysis (e.g., HCl). Reaction progress is monitored via TLC, and the product is purified by recrystallization from solvents like ethanol or DMF/EtOH mixtures .
Basic: How is the structural identity of this compound confirmed?
Answer:
Structural confirmation employs spectroscopic and crystallographic techniques:
- Spectroscopy: NMR (¹H/¹³C) identifies proton environments (e.g., methoxy protons at ~3.8 ppm, thiophene protons at ~6.5–7.2 ppm). IR confirms the thioamide C=S stretch (~1250–1350 cm⁻¹) .
- X-ray crystallography: Single-crystal diffraction reveals bond lengths, angles, and supramolecular interactions. For example, the pyrazoline ring adopts an envelope conformation, with dihedral angles between aromatic substituents (e.g., thiophene vs. methoxyphenyl planes) influencing packing .
Advanced: What experimental strategies optimize yield and purity during synthesis?
Answer:
Key optimizations include:
- Solvent selection: Ethanol is preferred for cyclocondensation due to its polarity and boiling point. DMF/EtOH mixtures enhance recrystallization purity .
- Catalyst loading: Controlled HCl concentration (1–2 mol%) minimizes side reactions like hydrolysis .
- Reaction time: Prolonged reflux (4–6 hours) ensures complete conversion, verified by TLC .
Advanced: How do substituents influence the compound’s biological activity?
Answer:
Substituent effects are studied via comparative assays and docking:
- Electron-withdrawing groups (e.g., fluorine at the 4-position of phenyl) enhance hydrogen bonding in crystal lattices, improving stability and bioavailability .
- Thiophene vs. pyridine rings: Thiophene’s sulfur atom increases lipophilicity, enhancing membrane permeability in antimicrobial assays .
- Methoxy groups on phenyl rings modulate electronic effects, altering binding affinities in enzymatic targets (e.g., COX-2) .
Advanced: What computational methods elucidate structure-activity relationships (SAR)?
Answer:
- Molecular docking: AutoDock or Schrödinger Suite predicts interactions with targets (e.g., COX-2). The thioamide group forms hydrogen bonds with Arg120 and Tyr355, while the methoxyphenyl moiety engages in π-π stacking with Phe518 .
- DFT calculations: HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps highlight nucleophilic/electrophilic sites, guiding derivatization .
Advanced: How are data contradictions resolved in pharmacological studies?
Answer:
Contradictions (e.g., variable IC₅₀ values across studies) are addressed by:
- Standardizing assays: Consistent cell lines (e.g., MCF-7 for anticancer studies) and controls reduce variability .
- Crystallographic validation: Comparing bioactive conformations (X-ray structures) with docked poses identifies steric clashes or solvation effects .
- Meta-analysis: Aggregating data from analogs (e.g., 4-fluorophenyl derivatives) clarifies substituent trends .
Basic: What pharmacological activities are reported for this compound?
Answer:
Reported activities include:
- Antimicrobial: MIC values of 8–32 µg/mL against S. aureus and E. coli due to membrane disruption .
- Anticancer: IC₅₀ = 12 µM against MCF-7 cells via apoptosis induction .
- Anti-inflammatory: COX-2 inhibition (65% at 10 µM) through active-site interactions .
Advanced: How does the crystal packing influence physicochemical properties?
Answer:
Crystal packing, resolved via X-ray diffraction, reveals:
- Hydrogen-bonded chains: N–H⋯S and N–H⋯F interactions form 1D chains along the c-axis, enhancing thermal stability (Tₘ = 513–514 K) .
- Torsional angles: The thiophene ring’s dihedral angle (80.2° relative to pyrazoline) reduces π-π stacking, affecting solubility .
Table 1: Key Crystallographic Data
| Parameter | Value () |
|---|---|
| Crystal system | Triclinic |
| Space group | P1 |
| a, b, c (Å) | 6.2434, 9.9348, 13.6564 |
| α, β, γ (°) | 107.76, 99.51, 94.33 |
| R factor | 0.037 |
| Dihedral angles (°) | Thiophene/pyrazoline: 80.2 |
Advanced: What in silico tools predict ADMET properties?
Answer:
- SwissADME: Predicts moderate bioavailability (LogP = 2.8) and blood-brain barrier permeability.
- ProTox-II: Highlights hepatotoxicity risk (LD₅₀ = 300 mg/kg) due to thioamide metabolism .
Advanced: How are reaction intermediates characterized in mechanistic studies?
Answer:
- LC-MS/MS: Identifies hydrazone intermediates (e.g., m/z 312 [M+H]⁺) during cyclocondensation .
- Kinetic studies: Pseudo-first-order rate constants (k = 0.12 h⁻¹) confirm a stepwise mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
